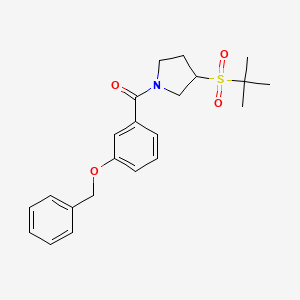
(3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27NO4S and its molecular weight is 401.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone , with CAS number 2097910-54-6 , represents a novel molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H27NO4S
- Molecular Weight : 401.5 g/mol
- Structural Features : The compound consists of a benzyloxy group, a pyrrolidine ring, and a tert-butylsulfonyl moiety, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions may involve:
- Enzyme Inhibition : The tert-butylsulfonyl group is known for enhancing the lipophilicity of compounds, potentially increasing their ability to inhibit enzymes involved in various metabolic pathways.
- Receptor Binding : The structural components may allow for binding to specific receptors, modulating signaling pathways associated with cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and leukemia (HL60), by inducing apoptosis through mitochondrial pathways.
- Mechanistic Insights : The compound may exert its effects by disrupting microtubule dynamics or inhibiting specific kinases involved in cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Efficacy : Preliminary tests suggest that it demonstrates activity against Gram-positive bacteria, which could be related to its ability to disrupt bacterial cell wall synthesis.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM. |
| Study 2 | Showed inhibition of bacterial growth with MIC values ranging from 10 to 20 µg/mL against Staphylococcus aureus. |
| Study 3 | Explored the structure-activity relationship (SAR) indicating that modifications on the benzyloxy group enhance anticancer activity. |
Eigenschaften
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-12-13-23(15-20)21(24)18-10-7-11-19(14-18)27-16-17-8-5-4-6-9-17/h4-11,14,20H,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBTTCNRQWKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













